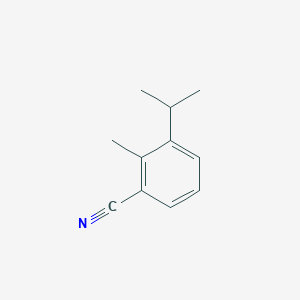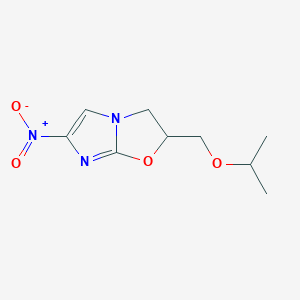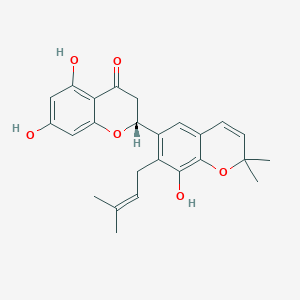
Sigmoidin F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sigmoidin F is a prenylated flavonoid isolated from the plant Erythrina sigmoidea. This compound belongs to a class of naturally occurring flavonoids known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sigmoidin F typically involves the extraction of the compound from the stem bark of Erythrina sigmoidea. The extraction process often employs organic solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through natural extraction methods. advancements in synthetic biology and chemical engineering may pave the way for large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions
Sigmoidin F undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly involving the prenyl group, can yield a variety of substituted flavonoids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized flavonoids, dihydro derivatives, and various substituted flavonoids, each with unique biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive flavonoids.
Biology: Exhibits significant antioxidant and anti-inflammatory properties, making it a valuable compound for studying cellular processes.
Medicine: Demonstrates anticancer activity, particularly against multidrug-resistant cancer cell lines.
Mechanism of Action
The mechanism of action of sigmoidin F involves several molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and inhibits oxidative stress, protecting cells from damage.
Anti-inflammatory Activity: It inhibits the arachidonic acid metabolism pathway, reducing the production of pro-inflammatory mediators.
Anticancer Activity: This compound induces apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.
Comparison with Similar Compounds
Similar Compounds
Sigmoidin A: Another prenylated flavonoid with similar antioxidant and anti-inflammatory properties.
Sigmoidin B: Known for its potent anti-inflammatory activity.
Eriodictyol: A non-prenylated flavonoid with moderate antioxidant activity.
Uniqueness of Sigmoidin F
This compound stands out due to its potent anticancer activity, particularly against multidrug-resistant cancer cell lines. Its unique prenylated structure enhances its bioavailability and biological activity compared to non-prenylated flavonoids .
Properties
CAS No. |
126005-97-8 |
|---|---|
Molecular Formula |
C25H26O6 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(2R)-5,7-dihydroxy-2-[8-hydroxy-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-6-yl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-6-16-17(9-14-7-8-25(3,4)31-24(14)23(16)29)20-12-19(28)22-18(27)10-15(26)11-21(22)30-20/h5,7-11,20,26-27,29H,6,12H2,1-4H3/t20-/m1/s1 |
InChI Key |
WPVMLODCRMLWMB-HXUWFJFHSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)[C@H]3CC(=O)C4=C(C=C(C=C4O3)O)O)C |
SMILES |
CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)C3CC(=O)C4=C(C=C(C=C4O3)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)C3CC(=O)C4=C(C=C(C=C4O3)O)O)C |
Synonyms |
sigmoidin F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


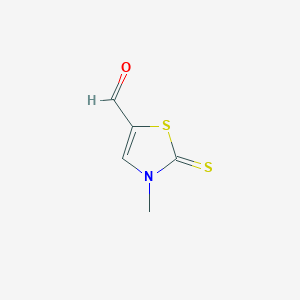


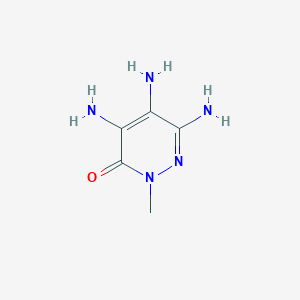


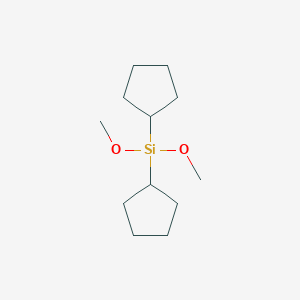
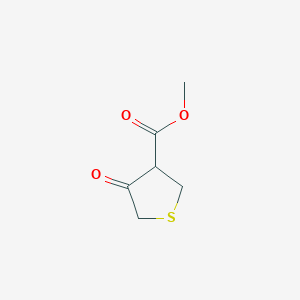

![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)
